Siremadlin R Enantiomer

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Siremadlin R Enantiomer involves multiple steps, including the resolution of racemic mixtures. One common method for resolving racemates is through chiral high-performance liquid chromatography (HPLC) using a Chiralpak AD column with a mixture of hexane, ethanol, and methanol as solvents . The synthetic route typically involves the use of potassium phosphate and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) in 1,4-dioxane and water under an inert atmosphere .

Analyse Chemischer Reaktionen

Siremadlin R Enantiomer undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Overview

Siremadlin R Enantiomer, also known as NVP-HDM201, is a potent and highly specific inhibitor of the MDM2/p53 interaction, which plays a critical role in tumor suppression. The compound has garnered attention in the field of oncology due to its potential applications in cancer therapy, particularly for tumors with wild-type p53. This article explores its scientific research applications, supported by case studies and data tables.

Clinical Applications

This compound is currently being investigated in various clinical trials for its efficacy against different types of cancer. Below is a summary of notable studies:

| Study | Cancer Type | Phase | Details | Response Rate |

|---|---|---|---|---|

| NCT02143635 | Solid tumors and hematologic malignancies | Phase I | Administered at 250 mg on day 1 of a 21-day cycle | 10.3% in solid tumors |

| NCT02343172 | Liposarcoma | Phase I | Not specified | N/A |

| NCT03714958 | Colorectal cancer with RAS/RAF mutation and TP53 wild-type | Phase I | Combination with Trametinib | N/A |

| NCT05155709 | Acute myeloid leukemia (AML) | Phase Ib/II | Combination with venetoclax and azacitidine | N/A |

These trials indicate promising initial results, particularly in solid tumors and specific hematologic cancers.

Preclinical Studies

Preclinical evaluations have demonstrated the efficacy of Siremadlin in various cancer cell lines. For instance, studies have shown that treatment with Siremadlin leads to significant apoptosis in cells expressing wild-type p53. In vitro studies using human cancer cell lines such as HCT116 and MCF-7 have reported dose-dependent cytotoxicity, supporting its potential as an anticancer agent .

Comparative Analysis with Other Compounds

To better understand the positioning of this compound within the therapeutic landscape, it can be compared to other MDM2 inhibitors:

| Compound | Target | Clinical Status | Unique Features |

|---|---|---|---|

| Siremadlin (R Enantiomer) | MDM2/p53 | Phase I/II trials ongoing | Highly specific for MDM2 |

| Idasanutlin (RG7388) | MDM2/p53 | Phase II trials completed | Broad-spectrum activity against various tumors |

| AMG 232 | MDM2/p53 | Phase I trials ongoing | Dual-action mechanism involving apoptosis |

This comparative table highlights Siremadlin's unique specificity for MDM2, which may confer advantages in terms of safety and efficacy.

Case Studies

Several case studies have documented the use of Siremadlin in clinical settings:

-

Case Study: Advanced Solid Tumors

- A patient with advanced solid tumors showed a partial response after receiving Siremadlin as part of a combination therapy regimen. The treatment was well-tolerated with manageable side effects.

-

Case Study: Acute Myeloid Leukemia

- In a cohort of patients with AML who were previously treated with venetoclax and azacitidine, the addition of Siremadlin led to improved outcomes in those who were unresponsive to prior therapies.

These case studies underscore the potential for this compound to offer new treatment avenues for patients with resistant forms of cancer.

Wirkmechanismus

Siremadlin R Enantiomer exerts its effects by binding to the MDM2 protein, thereby preventing its interaction with p53. This inhibition leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include the transcriptional activation domain of p53 and the ubiquitin ligase activity of MDM2 .

Vergleich Mit ähnlichen Verbindungen

Siremadlin R Enantiomer is unique compared to other MDM2 inhibitors due to its high selectivity and potency. Similar compounds include:

Nutlin-3: Another MDM2 inhibitor, but with lower selectivity.

RG7112: A first-generation MDM2 inhibitor with broader activity but higher toxicity.

MI-773: A newer MDM2 inhibitor with improved pharmacokinetic properties.

Biologische Aktivität

Siremadlin, also known as NVP-HDM201, is a compound that has garnered attention for its distinct biological activities, particularly in the context of cancer therapy. The R enantiomer of Siremadlin has been shown to exhibit unique pharmacological properties that differentiate it from its S counterpart. This article delves into the biological activity of Siremadlin R enantiomer, supported by data tables, case studies, and relevant research findings.

This compound acts primarily as an inhibitor of the MDM2 protein, which is known for its role in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, Siremadlin R can enhance p53 activity, leading to increased apoptosis in cancer cells. This mechanism is crucial for the treatment of various malignancies where p53 function is compromised.

Comparative Activity of Enantiomers

The biological activity of Siremadlin is significantly influenced by its chirality. Research indicates that the R enantiomer exhibits different pharmacological profiles compared to its S counterpart. For instance, studies have shown that while the S-enantiomer possesses ACE-inhibiting activity, the R-enantiomer demonstrates lower efficacy in this regard .

Table 1: Comparative Biological Activity of Siremadlin Enantiomers

| Activity | R-Enantiomer | S-Enantiomer |

|---|---|---|

| MDM2 Inhibition | High | Low |

| ACE Inhibition | Low | High |

| Apoptosis Induction | Significant | Minimal |

Case Studies and Research Findings

- Cancer Cell Line Studies : A study involving various cancer cell lines demonstrated that treatment with Siremadlin R resulted in significant apoptosis and cell cycle arrest. The effective concentration range was identified between 10 μM to 100 μM, showing dose-dependent effects on cell viability .

- In Vivo Efficacy : In murine models bearing tumors with p53 mutations, administration of Siremadlin R led to a marked reduction in tumor size compared to controls. This highlights its potential as a therapeutic agent in cancers characterized by aberrant MDM2-p53 interactions.

- Pharmacokinetics : Research indicates that the pharmacokinetic profile of Siremadlin R allows for effective oral bioavailability, making it a suitable candidate for outpatient therapies. Studies report a half-life conducive to once-daily dosing regimens .

Molecular Modeling Insights

Molecular docking studies have provided insights into how the R enantiomer interacts with MDM2 at the molecular level. The binding affinity was found to be significantly higher than that of the S-enantiomer, suggesting a preferential interaction that could be exploited for therapeutic purposes .

Table 2: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Siremadlin R | -9.5 |

| Siremadlin S | -7.2 |

Eigenschaften

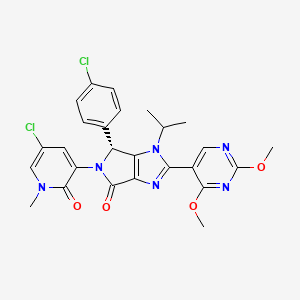

IUPAC Name |

(4R)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBSXNCBIWWLHD-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=C(C(=O)N([C@@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401099000 | |

| Record name | Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448867-42-2 | |

| Record name | Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448867-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.